2-(4-nitro-1H-indol-1-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nitroindol-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-10(14)6-11-5-4-7-8(11)2-1-3-9(7)12(15)16/h1-5H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPSQOXKHSLXLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CC(=O)O)C(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Computational and Theoretical Investigations of 2 4 Nitro 1h Indol 1 Yl Acetic Acid
Quantum Chemical Calculations for Molecular Properties and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These theoretical methods provide insights into the geometric structure, stability, and electronic characteristics of a compound.
Density Functional Theory (DFT) Studies on Optimized Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. For 2-(4-nitro-1H-indol-1-yl)acetic acid, DFT calculations would typically be employed to determine its most stable three-dimensional conformation (optimized geometry). This involves calculating bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides a detailed picture of the electronic structure, including the distribution of electron density, molecular electrostatic potential, and atomic charges. This information is crucial for predicting the molecule's reactivity and intermolecular interactions.
Hartree-Fock (HF) and Post-HF Methods for Energetic Analysis
The Hartree-Fock (HF) method is another foundational quantum mechanical approach for approximating the wavefunction and energy of a quantum many-body system. While DFT is often favored for its balance of accuracy and computational cost, HF and post-HF methods (such as Møller-Plesset perturbation theory or Configuration Interaction) are important for obtaining precise energetic information. For the target molecule, these methods could be used to calculate its total energy, heats of formation, and the energies of different isomeric forms.
Conformational Analysis and Potential Energy Surfaces
The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. By calculating the potential energy for each conformation, a potential energy surface can be generated. This surface helps to identify the most stable (lowest energy) conformers and the energy barriers between them.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
Characteristics of the Highest Occupied Molecular Orbital (HOMO)
The HOMO is the outermost orbital containing electrons and acts as an electron donor. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons. For this compound, an analysis of the HOMO would reveal the regions of the molecule that are most electron-rich and therefore most susceptible to electrophilic attack.
Characteristics of the Lowest Unoccupied Molecular Orbital (LUMO)
The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. The energy of the LUMO is related to the electron affinity. An examination of the LUMO's spatial distribution in this compound would identify the electron-deficient regions of the molecule, which are prone to nucleophilic attack. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical stability and reactivity.
Implications for Reactivity and Charge Transfer
The electronic structure of this compound, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—has significant implications for its chemical reactivity and intramolecular charge transfer capabilities. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.
In computational studies of analogous compounds, such as 2-(5-nitro-1-H-indazol-1-yl) acetic acid, the HOMO is typically localized on the fused bicyclic ring system (the indole (B1671886) or indazole moiety), while the LUMO is concentrated around the electron-withdrawing nitro group. tandfonline.com This separation of orbitals indicates that an electronic transition would involve a significant transfer of charge from the indole ring to the nitro group, a phenomenon known as intramolecular charge transfer (ICT). The strong electron-withdrawing nature of the nitro group enhances this effect, making the molecule susceptible to interactions with electron-rich species. The calculated HOMO-LUMO energy gap for related molecules indicates the potential for charge transfer within the molecule. nih.gov This inherent charge transfer character is crucial for understanding the molecule's interaction with biological receptors and its potential mechanisms of action.
Molecular Electrostatic Potential (MEP) Mapping and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron potential on the molecular surface, typically color-coded so that red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates areas of low electron density (positive potential, susceptible to nucleophilic attack).
For this compound, the MEP map is expected to show distinct regions of electrostatic potential.
Negative Regions (Red/Yellow): The most negative potential is anticipated to be localized on the oxygen atoms of both the nitro group and the carboxylic acid group. These sites represent the most likely targets for electrophilic attack and are key locations for forming hydrogen bonds with biological receptors.
Positive Regions (Blue): Regions of positive potential are expected around the hydrogen atoms of the carboxylic acid and the indole ring. These areas are susceptible to nucleophilic attack.
In a computational analysis of the closely related compound 2-(5-nitro-1-H-indazol-1-yl) acetic acid, MEP analysis confirmed that the most negative regions were centered on the oxygen atoms of the nitro group, while the hydrogen atom of the carboxylic acid was a site of positive potential. tandfonline.com This distribution of electrostatic potential is fundamental in guiding the molecule's non-covalent interactions, such as hydrogen bonding, which are critical for its binding orientation within a protein's active site.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair bonding units (Lewis structures). It examines intramolecular interactions, charge delocalization, and hyperconjugation by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E2) associated with these interactions quantifies the extent of charge delocalization and the stability it imparts to the molecule.
Based on NBO calculations performed on the analogous compound 2-(5-nitro-1-H-indazol-1-yl) acetic acid, several key interactions can be inferred tandfonline.com:
Nitro Group Delocalization: Strong interactions are observed involving the lone pairs of the nitro group's oxygen atoms. For instance, the delocalization of a lone pair from one oxygen atom (LP(O)) to the antibonding π* orbital of the nitrogen-oxygen bond (π*(N-O)) results in a high stabilization energy, indicating significant resonance within the nitro group.
Indole Ring Interactions: Within the indole ring, delocalization occurs from the lone pair of the nitrogen atom into the antibonding π* orbitals of adjacent carbon-carbon bonds, contributing to the aromaticity and stability of the ring system.
Carboxylic Acid Group: The lone pairs on the oxygen atoms of the carboxylic acid group also participate in hyperconjugative interactions with adjacent antibonding orbitals.
These charge delocalization effects, quantified by stabilization energies, paint a picture of a highly conjugated system where electron density is distributed across the molecule, influencing its reactivity and ability to form stable interactions with biological targets.
Table 1: Illustrative NBO Analysis of Donor-Acceptor Interactions in an Analogous Indazole Compound (Data based on 2-(5-nitro-1-H-indazol-1-yl) acetic acid) tandfonline.com
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
| LP (O) of NO₂ | π* (N-O) | High | Intramolecular Resonance |
| LP (N) of ring | π* (C-C) of ring | Moderate | Ring Delocalization |
| π (C-C) of ring | π* (C-C) of ring | Moderate | Aromatic Conjugation |
Note: This table is illustrative and based on data for a similar compound to demonstrate the principles of NBO analysis.
Molecular Docking Simulations with Biological Receptors
Molecular docking is a computational simulation technique used to predict the preferred orientation of a ligand when bound to a target receptor, typically a protein. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of ligand-target interactions, predicting binding affinities, and suggesting potential modes of action.
Molecular docking studies on indole acetic acid derivatives and structurally related compounds have identified potential interactions with a range of biological receptors.
Protein Kinases: While specific docking studies for this compound with protein kinases are not extensively documented, related heterocyclic compounds like benzimidazoles have been investigated as kinase inhibitors. researchgate.net Docking simulations typically show these inhibitors binding within the ATP-binding pocket of kinases, forming hydrogen bonds with key residues in the hinge region.
COX Enzymes: Indole derivatives are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. nih.gov Docking studies of indole-based Schiff bases with the COX-2 enzyme have shown that the indole moiety can fit into the active site, forming hydrogen bonds with key residues such as Tyr355 and Arg120 via its carbonyl group. nih.gov The planar indole ring can also engage in hydrophobic interactions with other residues in the active site.
Peroxisome Proliferator-Activated Receptors (PPARs): Indol-1-yl acetic acids have been specifically designed and investigated as PPAR agonists. nih.govacs.org Molecular docking studies revealed that the acidic head group (the carboxylic acid) is crucial for anchoring the ligand within the binding site, forming interactions with key residues. The indole scaffold and any hydrophobic tail portions engage in extensive hydrophobic interactions within the large ligand-binding pocket of PPARγ. nih.govdrugbank.com
Myeloid cell leukemia-1 (Mcl-1): The Mcl-1 protein is an anti-apoptotic member of the Bcl-2 family and a target in cancer therapy. Potent inhibitors based on a tricyclic 2-indole carboxylic acid scaffold have been discovered. nih.gov X-ray crystallography and docking studies show these molecules binding in the BH3-peptide binding cleft of Mcl-1. The indole core and carboxylic acid group make critical interactions, occupying a key hydrophobic pocket. nih.gov
SARS-CoV-2 Main Protease (Mpro): The main protease of SARS-CoV-2 is a primary target for antiviral drugs. A docking study of the closely related 2-(5-nitro-1-H-indazol-1-yl) acetic acid predicted a moderate binding affinity to the Mpro active site. tandfonline.com The binding is typically stabilized by hydrogen bonds with catalytic residues like His41 and Cys145, as well as interactions with the peptide backbone in the substrate-binding pocket. nih.govnih.gov
Cannabinoid Receptors (CB1): Aminoalkylindole derivatives are a well-known class of CB1 receptor agonists. nih.gov Docking studies suggest that the indole ring interacts with a hydrophobic region of the receptor's binding pocket. Key interactions often involve hydrogen bonding with specific residues, such as S383, which is considered important for potency and agonist activity at CB1 receptors. nih.govbiorxiv.org
Docking simulations provide a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). A lower (more negative) value typically indicates a more favorable binding interaction. These scores, combined with an analysis of the binding pose, help predict the compound's potential biological activity.
For instance, the predicted binding mode of indole derivatives in the COX-2 active site suggests a competitive inhibition mechanism, blocking the entry of the natural substrate, arachidonic acid. nih.gov Similarly, the interaction of indol-1-yl acetic acids with PPARs indicates an agonist mode of action, stabilizing the active conformation of the receptor. nih.gov For Mcl-1, the binding of indole carboxylic acids in the BH3 groove physically blocks the protein-protein interaction necessary for its anti-apoptotic function, thereby inducing apoptosis in cancer cells. nih.govnih.gov The moderate binding energy of an analogue with SARS-CoV-2 Mpro suggests potential, albeit not exceptionally strong, inhibitory activity. tandfonline.com
Table 2: Summary of Predicted Binding Affinities and Key Interactions from Docking Studies of Related Indole Derivatives
| Target Receptor | Ligand Type / Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Potential Mode of Action |
| COX-2 | Indole Schiff Base nih.gov | - | Tyr355, Arg120 | Inhibition |
| PPARγ | Indol-1-yl Acetic Acid nih.gov | - | - | Agonism |
| Mcl-1 | Tricyclic Indole Carboxylic Acid nih.gov | High (Ki < 100 nM) | Hydrophobic P2 pocket | Inhibition |
| SARS-CoV-2 Mpro | 2-(5-nitro-1-H-indazol-1-yl) acetic acid tandfonline.com | -5.57 | His41, Cys145 | Inhibition |
| CB1 Receptor | Aminoalkylindole derivatives nih.gov | - | S383, H178 | Agonism |
Note: This table synthesizes findings from various studies on related indole compounds to illustrate potential interactions and is not specific to this compound unless stated.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction (Excluding Toxicity)
In silico methods provide a crucial, early-stage assessment of a compound's pharmacokinetic profile. By modeling how a substance is absorbed, distributed, metabolized, and excreted, researchers can identify potential liabilities and prioritize candidates with more favorable properties, thereby reducing the time and cost associated with experimental assays.
A primary step in evaluating a compound's potential as an orally administered drug is to assess its "drug-likeness." This is often accomplished by comparing its physicochemical properties against established guidelines, most notably Lipinski's Rule of Five. drugbank.comresearchgate.net This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight (MW) of no more than 500 Daltons, no more than 5 hydrogen bond donors (HBD), no more than 10 hydrogen bond acceptors (HBA), and an octanol-water partition coefficient (LogP) not greater than 5. drugbank.com
For this compound, analysis of its molecular structure (C₁₀H₈N₂O₄) allows for the determination of these parameters. The molecular weight is calculated to be 220.18 g/mol . The structure contains one hydrogen bond donor in its carboxylic acid group and five hydrogen bond acceptors (four oxygen atoms and the indole nitrogen). While specific computationally derived values for the LogP and Topological Polar Surface Area (TPSA) of this compound are not detailed in the available literature, related nitro-indole compounds tend to exhibit values within the acceptable ranges for drug-likeness. nih.govuni.lu Based on its fundamental properties, this compound adheres to Lipinski's Rule of Five, suggesting a favorable profile for oral bioavailability.
| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | 220.18 g/mol | ≤ 500 g/mol | Yes |
| Hydrogen Bond Donors (HBD) | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 5 | ≤ 10 | Yes |
| LogP (Octanol-Water Partition Coefficient) | Not available | ≤ 5 | - |
| Topological Polar Surface Area (TPSA) | Not available | < 140 Ų (common threshold) | - |
The metabolic stability of a drug candidate is a critical factor influencing its pharmacokinetic profile and duration of action. researchgate.net Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that are excessively stable may accumulate and cause toxicity. researchgate.net In silico tools can predict sites of metabolism, often involving cytochrome P450 enzymes, by identifying atoms most susceptible to oxidative reactions. researchgate.net
However, specific computational studies detailing the predicted metabolic pathways or metabolic stability for this compound are not presently available in the scientific literature. While research has been conducted on the metabolic stability of other indole derivatives, such as the nonsteroidal anti-inflammatory drug indomethacin, this data cannot be directly extrapolated to the title compound. researchgate.net Further computational and experimental work would be required to identify its likely metabolites and predict its clearance rate in biological systems.
Non-Linear Optical (NLO) Properties
Materials with significant non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including frequency mixing and optical switching. Organic molecules, particularly those with delocalized π-electron systems connecting electron-donating and electron-accepting groups, can exhibit large NLO responses. researchgate.net The presence of both an indole ring system and a nitro group (an electron-acceptor) in this compound suggests it may possess NLO properties.
The NLO response of a molecule is fundamentally related to its polarizability (α) and, more importantly for second-order effects, its first hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted by an external electric field. Theoretical quantum chemical methods can be employed to calculate these parameters and predict the NLO activity of a compound. nih.gov
Despite the structural features of this compound that suggest potential NLO activity, specific theoretical calculations for its polarizability and hyperpolarizability have not been reported in the available literature. Studies on other indole derivatives, such as Indole-7-carboxyaldehyde, have shown that such molecules can exhibit high values of α and β, confirming the potential of the indole scaffold for NLO applications. researchgate.net However, without dedicated computational analysis, the NLO characteristics of this compound remain undetermined.
Structure Activity Relationship Sar Studies and Rational Analogue Design
Impact of Nitro Group Position and Substitution on Biological Activity
The nitro group (NO2) is a crucial functional group in medicinal chemistry, known for its strong electron-withdrawing properties and its ability to modulate a molecule's pharmacokinetic and pharmacodynamic profile. nih.govresearchgate.net Its presence can significantly affect polarity, electronic distribution, and the potential for interactions with biological targets. nih.govsvedbergopen.com In many instances, the nitro group acts as a key pharmacophore, but its position on the aromatic ring is paramount to its effect on biological activity. nih.govmdpi.com
The electron-withdrawing nature of the nitro group can deactivate certain positions on the aromatic ring, which can alter the molecule's interaction with nucleophilic sites within protein structures, such as enzymes. nih.gov The specific location of the nitro group dictates the electronic effects on the molecule, thereby influencing its binding affinity and efficacy. mdpi.com For example, studies on other classes of nitroaromatic compounds have demonstrated that the position of the nitro group plays a critical role in determining anti-inflammatory and vasorelaxant activities. mdpi.com While direct SAR studies on the positional isomers of 2-(nitro-1H-indol-1-yl)acetic acid are not extensively detailed in the available literature, research on other substituted indoles suggests that substitutions at the 4-position of the indole (B1671886) ring can be less favorable for certain biological activities compared to other positions. researchgate.net
Role of the Acetic Acid Moiety in Ligand-Receptor Interactions
The acetic acid group is a common feature in many biologically active molecules, often serving as a critical anchor for binding to target receptors. Its carboxylic acid function can act as a hydrogen bond donor and acceptor, and in its deprotonated carboxylate form, it can participate in ionic interactions with positively charged residues (e.g., arginine or lysine) in a receptor's binding pocket.
For indole acetic acid derivatives, this moiety is often essential for activity. In the context of CRTH2 receptor antagonists, for example, the acetic acid side chain is a key structural feature for potent activity. nih.gov The carboxylate group's ability to form strong, directed interactions is frequently a primary driver of high-affinity binding. Modifications to this group, such as esterification or amidation, can drastically alter or abolish activity by removing these key interaction points, highlighting the indispensable role of the free carboxylic acid.
Modifications to the Indole Ring System and Their Effects on Potency and Selectivity
The indole ring is a versatile scaffold in drug discovery, and its substitution pattern is a major determinant of pharmacological activity. nih.gov Modifications at various positions can influence potency, selectivity, and metabolic stability.
The introduction of substituents onto the indole ring can profoundly impact the biological activity of the resulting analogues. The nature and position of these substituents are critical. Studies on various indole derivatives have shown that:
Position 4: Substitution at the C4 position of the indole ring has been found to be the least favorable for the activity of certain CysLT1 antagonists. researchgate.net
Position 7: In contrast, for some series of compounds, substitution at the C7 position was the most favorable. researchgate.net
General Effects: Ring substitution can enhance pharmacological potency by altering the molecule's metabolic fate. For instance, in a series of prodolic acid analogues, indole ring substitution was shown to prolong the serum half-life by interfering with metabolic hydroxylation, a major pathway for disposition. nih.gov This interference leads to higher and more sustained drug concentrations. nih.gov
The electronic properties of the substituents are also important. Electron-donating or electron-withdrawing groups can alter the electron density of the indole ring, affecting its interaction with biological targets. mdpi.com
Table 1: Effect of Indole Ring Substitution on Biological Activity in Selected Indole Derivatives
| Position of Substitution | Observed Effect on Activity | Compound Series Example | Reference |
|---|---|---|---|
| Position 4 | Least favorable for activity | CysLT1 Antagonists | researchgate.net |
| Position 7 | Most favorable for activity (with methoxy group) | CysLT1 Antagonists | researchgate.net |
| General Ring Substitution | Enhanced potency and prolonged half-life | Prodolic Acid Analogues | nih.gov |
The N1 position of the indole ring is a common site for modification. The introduction of the acetic acid side chain at this position, as seen in 2-(4-nitro-1H-indol-1-yl)acetic acid, tethers the acidic moiety to the core scaffold. The nature of the substituent at N1 is critical. For instance, the presence of a methyl group at the N1 position of certain benzodiazepines increases activity, while an ethyl group reduces it. mdpi.com This highlights that even small changes in the size and nature of the N1-substituent can significantly impact biological outcomes. The linkage of the acetic acid group at N1 positions it in a specific spatial orientation relative to the indole ring, which is crucial for its interaction with target receptors.
Derivatization of the Acetic Acid Side Chain and Bioisosteric Replacements
Modifying the acetic acid side chain is a common strategy to fine-tune the pharmacokinetic properties of a lead compound, create prodrugs, or explore the necessity of the free carboxylate for activity. nih.gov
Ester and amide derivatives are the most common modifications of a carboxylic acid group. derpharmachemica.com
Esters: Esterification of the carboxylic acid masks the acidic proton and removes the potential for ionic interactions. This typically leads to a more lipophilic compound that may have improved membrane permeability. Ethyl esters of related indole acetic acids have been synthesized as chemical intermediates. researchgate.net These derivatives often function as prodrugs, which are inactive until hydrolyzed back to the active carboxylic acid by esterase enzymes in the body.
Amides: Converting the carboxylic acid to an amide introduces a group that is also capable of hydrogen bonding but is generally neutral and more metabolically stable than an ester. derpharmachemica.com The carboxamide group appears in over 25% of known drugs due to its stability and hydrogen-bonding capabilities. derpharmachemica.com The synthesis of amide derivatives from indole acetic acid has been explored to generate compounds with novel biological activities. rsc.orgnih.gov Structural modification of an amide part of an indole acetic acid derivative led to the identification of a potent CRTH2 receptor antagonist. nih.gov
Table 2: Common Derivatizations of the Acetic Acid Side Chain
| Derivative Type | Structural Change | Potential Impact on Properties | Reference |
|---|---|---|---|
| Ester | -COOH → -COOR | Increased lipophilicity; acts as a prodrug; loss of ionic interaction capability. | researchgate.net |
| Amide | -COOH → -CONR1R2 | Increased metabolic stability; neutral; maintains H-bonding; alters binding interactions. | nih.govderpharmachemica.com |
Bioisosteric Replacements of the Carboxylic Acid Group
The carboxylic acid group, while often essential for binding, can lead to unfavorable properties such as poor membrane permeability, rapid metabolism via acyl glucuronidation, and high plasma protein binding. Bioisosteric replacement is a key strategy in drug design to address these issues by substituting the carboxylic acid with a different functional group that retains similar physicochemical and binding properties.
Common bioisosteres for the carboxylic acid moiety include:
Tetrazole : The 5-substituted 1H-tetrazole ring is one of the most widely used carboxylic acid bioisosteres. It has a similar pKa (around 4.5-4.9) and can engage in similar hydrogen bonding interactions. Tetrazoles are generally more lipophilic than carboxylic acids, which can sometimes improve cell permeability, and they are not susceptible to acyl glucuronidation.
Acylsulfonamides : These groups are also acidic and can mimic the hydrogen bonding pattern of a carboxylate. They have been successfully used as carboxylic acid surrogates in various drug candidates.
Hydroxypyrazoles and Isoxazolols : These five-membered heterocyclic rings containing a hydroxyl group are acidic and serve as effective bioisosteres. They can offer advantages in pKa modulation, potentially leading to better tissue permeation.
Neutral Bioisosteres : In some cases, the acidic nature of the carboxylate can be replaced entirely with a neutral group that maintains key hydrogen bonding interactions. Examples include specific oxadiazolinones or hydroxyphenols, which can be beneficial for improving properties like CNS penetration.
The choice of a bioisostere is highly context-dependent, and its success relies on the specific interactions within the biological target's binding site.
| Functional Group | Typical pKa | Key Features | Potential Advantages |
| Carboxylic Acid | ~4.2 - 4.5 | Planar, strong H-bond acceptor | Forms strong ionic interactions |
| 1H-Tetrazole | ~4.5 - 4.9 | Planar, H-bond donor/acceptor | Increased lipophilicity, avoids acyl glucuronidation |
| Acylsulfonamide | ~4.0 - 5.0 | Non-planar, strong H-bond acceptor | Can modulate acidity and binding geometry |
| 1-Hydroxypyrazole | ~6.0 - 7.0 | Planar, H-bond donor/acceptor | Higher pKa can improve tissue permeation |
| Oxadiazolinone | ~6.1 | Planar, H-bond acceptor | Can act as a neutral or weakly acidic bioisostere |
Development of Novel Indole-Acetic Acid Hybrid Molecules
Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores (structural units responsible for biological activity) into a single hybrid molecule. The goal is to create a new compound with an improved activity profile, better selectivity, or a dual mode of action. The this compound scaffold can serve as a starting point for creating such hybrids.
For example, the indole core is a privileged scaffold found in many biologically active compounds. It could be linked to other heterocyclic systems known for specific activities. A common approach is to modify the carboxylic acid moiety, transforming it into a linker to attach another pharmacophore.
Examples of hybridization strategies based on an indole acetic acid core include:
Indole-Triazole Hybrids : The indole acetic acid can be converted to an acetohydrazide, which then serves as a precursor for synthesizing a 1,2,4-triazole ring. This triazole ring can be further substituted, effectively linking the indole core to another chemical moiety through the triazole linker mdpi.com.
Indole-Sulfonamide Hybrids : The indole acetic acid can be coupled with various arylsulfonohydrazides to create hybrid molecules that incorporate both the indole and sulfonamide pharmacophores.
Indole-Thiazole/Oxazole Hybrids : Thiazole and oxazole rings are known bioisosteres and are present in many bioactive molecules researchgate.net. Hybrid molecules incorporating these rings with the indole acetic acid scaffold could be explored for novel biological activities researchgate.net.
The rational design of these hybrids is often guided by knowledge of the biological targets. For instance, if the indole acetic acid moiety is known to inhibit one enzyme and another heterocyclic moiety is known to inhibit a different but related enzyme, a hybrid molecule might be designed to act as a dual inhibitor.
Computational SAR and QSAR Modeling for Predictive Design
Computational modeling plays a crucial role in modern drug discovery by predicting the activity of novel compounds before they are synthesized, thereby saving time and resources. For a series of analogues based on this compound, Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool.
QSAR models are mathematical equations that correlate the chemical properties of a set of compounds with their biological activities. The process involves:
Data Set Compilation : A series of indole acetic acid analogues with experimentally determined biological activities is required.
Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight, logP), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, electrostatic potential).
Model Generation : Statistical methods, such as multilinear regression (MLR) or machine learning algorithms, are used to build a model that finds the best correlation between a subset of descriptors and the observed activity.
Validation : The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a separate test set of compounds).
A hypothetical QSAR model for a series of indole acetic acid derivatives might look like:
pIC50 = c0 + (c1 * LogP) + (c2 * Dipole_Z) - (c3 * ASA_H) + ...
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency).
LogP represents the lipophilicity of the compound.
Dipole_Z is a component of the molecule's dipole moment.
ASA_H is the solvent-accessible surface area of hydrophobic atoms.
c0, c1, c2... are coefficients determined by the regression analysis.
Such a model can provide valuable insights. For example, a positive coefficient for LogP would suggest that increasing lipophilicity enhances activity, guiding the design of more potent analogues. 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) can further refine these predictions by considering the 3D shape and electrostatic fields of the molecules semanticscholar.org. These computational approaches, combined with molecular docking studies, enable a more predictive and rational design of novel analogues based on the this compound scaffold semanticscholar.orgmdpi.com.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-(4-nitro-1H-indol-1-yl)acetic acid, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Nitration of indole derivatives (e.g., 1H-indole) at the 4-position using nitric acid in a controlled acidic medium (H₂SO₄) to avoid over-nitration .
- Step 2 : Alkylation with bromoacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetic acid moiety .
- Critical Parameters :
- Temperature : Nitration requires <10°C to minimize byproducts.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance alkylation efficiency .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) achieves >95% purity .
- Data Contradiction : Conflicting reports on nitration regioselectivity (4- vs. 5-position) suggest substrate electronic effects; computational modeling (DFT) can resolve this .
Q. How is the compound characterized structurally, and what analytical techniques are most reliable?
- Methodology :
- X-ray Crystallography : Determines bond lengths (e.g., C–N in nitro group: ~1.21 Å) and torsion angles (indole-acetic acid plane: ~68°), validated via CCDC databases .
- NMR :
- ¹H NMR : Aromatic protons (δ 7.2–8.5 ppm), methylene protons (δ 3.8–4.2 ppm) .
- ¹³C NMR : Carboxylic acid carbon (δ ~170 ppm), nitro group adjacent carbons (δ ~125 ppm) .
- IR : Nitro group asymmetric stretch at ~1520 cm⁻¹, carboxylic acid O–H at ~2500–3300 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitutions?
- Methodology :
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina; nitro group’s electron-withdrawing effect enhances electrophilic character at C3 .
- DFT Calculations :
- Optimize geometry at B3LYP/6-311+G(d,p) level.
- Fukui indices identify reactive sites (C3 indole position: f⁺ = 0.12) .
Q. What strategies resolve contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxicity) in cell-based assays?
- Methodology :
- Dose-Response Curves : Test concentrations from 1 nM–100 µM; IC₅₀ for cytotoxicity (HeLa: ~50 µM) vs. anti-inflammatory activity (TNF-α inhibition: IC₅₀ ~10 µM) .
- Mechanistic Studies :
- Western blotting to assess NF-κB pathway inhibition.
- ROS assays to distinguish nitro group-mediated oxidative stress .
- Data Contradiction : Low solubility (<1 mg/mL in PBS) may skew in vitro results; use DMSO co-solvents (<0.1%) or prodrug derivatization (e.g., ethyl ester) .
Q. How do crystallographic studies inform polymorph screening for this compound?
- Methodology :
- PXRD : Compare experimental vs. simulated patterns (Mercury 4.3 software) to identify polymorphs .
- Thermal Analysis : DSC reveals melting points (mp: ~215°C for Form I vs. ~198°C for Form II) and phase transitions .
Methodological Best Practices
-
Synthetic Yield Optimization :
Parameter Optimal Range Impact on Yield Nitration time 2–4 hrs >80% yield Alkylation pH 8.5–9.0 Minimizes hydrolysis Solvent volume 10 mL/g substrate Maximizes mixing -
Purification Troubleshooting :
- Low Purity : Replace silica gel with reverse-phase C18 for polar byproducts.
- Decomposition : Avoid prolonged heating (>60°C) during rotary evaporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
